![molecular formula C18H18N2O2 B2999257 N-(5-oxopyrrolidin-3-yl)-2,2-diphenylacetamide CAS No. 1351600-86-6](/img/structure/B2999257.png)
N-(5-oxopyrrolidin-3-yl)-2,2-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions . For example, the synthesis of “4-methyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-carboxamide” involves the reaction of ethyl 4-methylthiophene-2-carboxylate with (S)-3-amino-1-butanone in the presence of a catalyst and subsequent hydrolysis.
Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied . For instance, “2-(5-oxopyrrolidin-3-yl)acetonitrile” has been analyzed .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For example, “4-methyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-carboxamide” is a yellow crystalline solid with a molecular formula of C11H11NO2S and a molecular weight of 225.28 g/mol.
Scientific Research Applications
Parallel Synthesis in Medicinal Chemistry
This compound is utilized in the parallel synthesis of pyrimidine derivatives, which are significant in medicinal chemistry. The process involves the transformation of itaconic acid into pyrimidine carboxylic acids followed by amidation with aliphatic amines. These derivatives are of interest due to their potential as chemical messengers in biological processes, mimicking natural compounds like dopamine and serotonin .
Luminescence Properties in Material Science
In material science, particularly in the study of luminescence, N-(5-oxopyrrolidin-3-yl)-2,2-diphenylacetamide derivatives have been synthesized to coordinate with lanthanides such as Europium and Terbium. These complexes exhibit photoluminescence, which is useful for applications in fluoro-immunoassays and as sensitizers in luminescent materials for green and red emissions .
Proteasome Inhibition for Cancer Research
The compound has potential applications as a proteasome inhibitor. Proteasome inhibitors are crucial in cancer research as they can induce apoptosis in cancer cells. By inhibiting the proteasome, the compound could prevent the degradation of pro-apoptotic factors, leading to the death of cancer cells.
Anti-inflammatory Applications
As an anti-inflammatory agent, N-(5-oxopyrrolidin-3-yl)-2,2-diphenylacetamide could be used to develop new treatments for inflammatory diseases. By modulating the inflammatory response, it may help in reducing inflammation and associated symptoms in various conditions.
Anti-cancer Agent
Apart from its role as a proteasome inhibitor, this compound could also serve as an anti-cancer agent through other mechanisms. It may interfere with cell proliferation or angiogenesis, which are key processes in cancer development.
Synthesis of Novel Synthetic Analogues
The compound is involved in the synthesis of novel synthetic analogues of biologically active molecules. This is important for the development of new drugs and understanding the structure-activity relationship in pharmacology .
Development of Luminescent Probes
Due to its ability to form complexes with lanthanides, N-(5-oxopyrrolidin-3-yl)-2,2-diphenylacetamide can be used to develop luminescent probes. These probes are valuable in bioimaging and diagnostics, allowing for the visualization of cellular processes .
Photonic Applications
The luminescent properties of the compound’s derivatives make them suitable for photonic applications. They can be used in the development of optical transportations, tunable lasers, and components within organic light-emitting diodes (OLEDs) .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(5-oxopyrrolidin-3-yl)-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c21-16-11-15(12-19-16)20-18(22)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,17H,11-12H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIFZQLLEFYMAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.